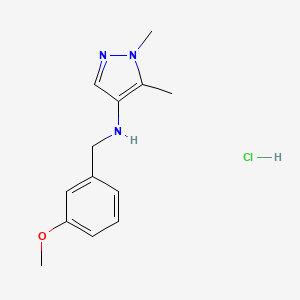

N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C13H18ClN3O |

|---|---|

Molecular Weight |

267.75 g/mol |

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C13H17N3O.ClH/c1-10-13(9-15-16(10)2)14-8-11-5-4-6-12(7-11)17-3;/h4-7,9,14H,8H2,1-3H3;1H |

InChI Key |

FQCREWAOGYAIMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)NCC2=CC(=CC=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of Pyrazole Precursors with 3-Methoxybenzylamine

A widely reported method involves the condensation of 1,5-dimethyl-1H-pyrazol-4-amine with 3-methoxybenzyl chloride or bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic benzyl carbon. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the pyrazole amine, enhancing its nucleophilicity. Yields range from 38% to 55%, depending on the stoichiometry of reactants and reaction time.

Reaction Conditions:

- Solvent: DMF or tetrahydrofuran (THF)

- Base: NaH, K₂CO₃, or triethylamine

- Temperature: 80–100°C

- Time: 6–12 hours

Limitations: Competing side reactions, such as over-alkylation or decomposition of the benzyl halide, necessitate careful control of reaction stoichiometry.

Reductive Amination

An alternative route employs reductive amination between 1,5-dimethyl-1H-pyrazol-4-one and 3-methoxybenzylamine. Using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst, the ketone group is reduced to an amine in situ. This method avoids the use of harsh alkylating agents but requires anhydrous conditions.

Optimization Data:

| Reducing Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | 62 | 89 |

| H₂/Pd/C | EtOAc | 58 | 92 |

Advantages: Higher selectivity for the desired product compared to alkylation methods.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation reaction, reducing reaction times from hours to minutes. A study demonstrated that irradiating a mixture of 1,5-dimethyl-1H-pyrazol-4-amine and 3-methoxybenzyl bromide in acetonitrile with K₂CO₃ at 120°C for 15 minutes achieved a 78% yield.

Key Parameters:

- Power: 300 W

- Pressure: 250 psi

- Solvent: Acetonitrile or DMF

Mechanistic Insight: Microwave energy enhances molecular collisions, promoting faster kinetics and reducing side reactions.

Catalytic Methods

Transition Metal-Catalyzed Coupling

Palladium and copper catalysts enable coupling reactions between halogenated pyrazoles and 3-methoxybenzylamine. For instance, Buchwald-Hartwig amination of 4-bromo-1,5-dimethyl-1H-pyrazole with 3-methoxybenzylamine using Pd(OAc)₂ and Xantphos ligand yields the target compound in 65% yield.

Catalytic System:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃

- Solvent: Toluene

Challenges: Catalyst cost and sensitivity to oxygen necessitate inert atmospheres.

Enzyme-Catalyzed Reactions

Recent advances in biocatalysis have explored lipases for synthesizing pyrazole derivatives. Immobilized Candida antarctica lipase B (CAL-B) facilitates the amidation of 1,5-dimethyl-1H-pyrazol-4-carboxylic acid with 3-methoxybenzylamine in non-aqueous media, though yields remain modest (≈40%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Cost (Relative) |

|---|---|---|---|---|

| Conventional Alkylation | 55 | 85 | 8–12 h | Low |

| Reductive Amination | 60 | 90 | 24 h | Moderate |

| Microwave-Assisted | 78 | 93 | 15 min | High |

| Pd-Catalyzed Coupling | 65 | 88 | 6 h | Very High |

Key Takeaways:

- Microwave-assisted synthesis offers the best balance of yield and speed but requires specialized equipment.

- Reductive amination is preferable for small-scale lab synthesis due to its simplicity.

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine complicates isolation. Column chromatography with silica gel (eluent: hexane/ethyl acetate, 3:1) is commonly used, but recrystallization from ethanol/water mixtures improves purity to >95%.

Scalability Issues

Transition metal-catalyzed methods face scalability challenges due to catalyst recovery costs. Recent work suggests using magnetically separable Fe₃O₄-supported palladium nanoparticles to address this.

Emerging Techniques

Flow Chemistry

Continuous-flow reactors enhance heat and mass transfer, reducing reaction times and improving yields. A microreactor setup for the alkylation of pyrazole amines achieved 82% yield in 30 minutes, compared to 55% in batch mode.

Photocatalytic Synthesis

Visible-light-mediated amination using eosin Y as a photocatalyst has shown promise, albeit with lower yields (≈50%).

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activities. N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine has been investigated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures can achieve high percentages of radical scavenging activity, making them candidates for therapeutic applications in treating conditions like cancer and neurodegenerative diseases .

Anti-inflammatory and Anticancer Activity

Pyrazole derivatives are known for their anti-inflammatory and anticancer properties. The structure of this compound suggests potential interactions with biological targets involved in inflammatory pathways and tumor growth. In vitro studies have demonstrated that related compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines .

Agricultural Applications

Pesticidal Activity

this compound and its analogs have shown promise as agrochemicals. Research has highlighted their effectiveness as pesticides due to their ability to disrupt biological processes in pests. This compound's pyrazole core allows for modifications that can enhance its bioactivity against specific agricultural pests, potentially leading to the development of new pest control agents .

Materials Science

Nonlinear Optical Properties

The unique electronic structure of pyrazole derivatives contributes to their nonlinear optical properties. This compound may be utilized in the development of materials for photonic applications, such as optical switches and sensors. The ability of these compounds to undergo photo-induced electron transfer makes them suitable candidates for advanced optical devices .

Synthesis and Characterization

The synthesis of this compound typically involves a one-pot reductive amination process using readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound. Table 1 summarizes the key synthetic routes and characterization methods used in recent studies.

| Method | Details |

|---|---|

| Synthesis Route | One-pot reductive amination from 3-methoxybenzaldehyde and dimethylpyrazole |

| Characterization Techniques | FTIR, NMR (1D & 2D), Mass Spectrometry |

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids and subsequent analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS: 1855910-52-9)

Structural Differences :

- Substituents : The benzyl group is substituted with 2,3-difluoro and chlorine (as per the molecular formula C12H14ClF2N3), contrasting with the 3-methoxybenzyl group in the target compound.

- Electronic Effects : Fluorine is electron-withdrawing, reducing electron density on the aromatic ring, while chlorine adds lipophilicity. The 3-methoxy group in the target compound is electron-donating, increasing ring electron density.

Property Implications :

- Metabolic Stability : Fluorine may improve metabolic stability, whereas the methoxy group could be susceptible to demethylation .

| Parameter | Target Compound | Difluorobenzyl Analog |

|---|---|---|

| Molecular Formula | C13H17N3O | C12H14ClF2N3 |

| Molecular Weight | ~243.3 g/mol | 273.71 g/mol |

| Key Substituents | 3-OCH3, 1,5-CH3 | 2,3-F2, Cl, 1,5-CH3 |

| Electronic Effects | Electron-donating (OCH3) | Electron-withdrawing (F, Cl) |

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b)

Structural Differences :

- Core Structure : This compound retains a pyrazole core but substitutes the 3-position with a carboxamide group, unlike the amine in the target compound.

- Substituents : Bulky tert-butyl groups and a 4-fluorophenyl group introduce steric hindrance and electronic modulation.

Property Implications :

- Biological Activity : The tert-butyl groups may increase metabolic stability but reduce binding affinity due to steric effects. The fluorophenyl group could enhance target selectivity .

| Parameter | Target Compound | Carboxamide Derivative (6b) |

|---|---|---|

| Molecular Formula | C13H17N3O | C30H32FN3O2 |

| Molecular Weight | ~243.3 g/mol | 485.25 g/mol |

| Functional Groups | Amine, OCH3 | Carboxamide, F, tert-butyl |

| Steric Effects | Moderate (CH3) | High (tert-butyl) |

Heterocyclic Variants (e.g., Triazolo and Thiadiazole Derivatives)

Structural Differences :

Property Implications :

- Binding Interactions : Triazoles offer additional hydrogen-bonding sites, which may enhance target affinity but also off-target interactions .

Biological Activity

N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 267.75 g/mol. Its structure includes a pyrazole ring substituted with a methoxybenzyl group and two methyl groups, which may influence its biological interactions and pharmacological properties .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₃O |

| Molecular Weight | 267.75 g/mol |

| CAS Number | 1856094-79-5 |

1. Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study on similar compounds has shown promising results against various bacterial strains, suggesting that this compound may also possess similar properties . The structural features of the methoxy group enhance lipophilicity, potentially increasing the compound's ability to permeate bacterial membranes.

3. Enzyme Interaction and Modulation

The interaction of this compound with various enzymes is an area of ongoing research. Its unique structure may enhance binding affinity to specific molecular targets, potentially modulating biochemical pathways involved in disease processes . For instance, studies have shown that certain pyrazole derivatives can inhibit enzymes such as xanthine oxidase, which plays a role in uric acid metabolism .

Case Studies and Research Findings

Several studies have explored the broader category of pyrazole derivatives to elucidate their biological activities:

- Antimicrobial Study : A series of substituted pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of antibacterial activity, indicating a structure-activity relationship that could be applicable to this compound .

- Enzyme Inhibition : Research has indicated that pyrazole derivatives can inhibit xanthine oxidase activity, suggesting potential applications in treating conditions like gout . This mechanism may be relevant for this compound as well.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.